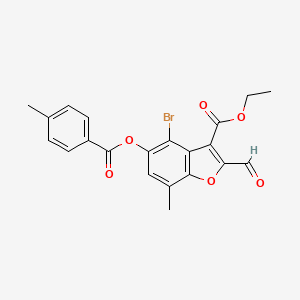

Ethyl 4-bromo-2-formyl-7-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate

Description

Ethyl 4-bromo-2-formyl-7-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate (molecular formula: C₂₁H₁₇BrO₆, molecular weight: 445.265 g/mol) is a brominated benzofuran derivative with a complex substitution pattern. Key structural features include:

- A bromine atom at position 4 of the benzofuran core.

- A formyl group (-CHO) at position 2.

- A 4-methylbenzoyloxy substituent at position 4.

- A methyl group at position 6.

- An ethyl ester moiety at position 3.

The compound is registered under ChemSpider ID 3356039 and RN 324538-75-2, with the IUPAC name ethyl 4-bromo-2-formyl-7-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate .

Properties

IUPAC Name |

ethyl 4-bromo-2-formyl-7-methyl-5-(4-methylbenzoyl)oxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrO6/c1-4-26-21(25)16-15(10-23)27-19-12(3)9-14(18(22)17(16)19)28-20(24)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJVIWDPRPPUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=C(C=C3)C)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 4-bromo-2-formyl-7-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate is a synthetic organic compound with potential biological activities, particularly in the field of medicinal chemistry. Its structure features an indole moiety, which is commonly associated with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

- IUPAC Name : Ethyl 4-bromo-2-formyl-7-methyl-5-(4-methylbenzoyl)oxy-1-benzofuran-3-carboxylate

- Molecular Formula : C21H17BrO6

- Molecular Weight : 445.265 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily through in vitro studies. The following sections detail its anticancer activity, antimicrobial properties, and potential mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer activity. For instance, a study focusing on derivatives of benzofuran compounds reported that certain analogues showed potent inhibition against A549 (lung cancer) and HeLa (cervical cancer) cell lines when tested using the MTT assay protocol. The IC50 values were calculated to determine the effectiveness of these compounds against cancer cell growth.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Ethyl 4-bromo... | TBD | A549 |

| Ethyl 4-bromo... | TBD | HeLa |

The morphological changes observed in treated cells indicated that these compounds can effectively inhibit cell proliferation and induce apoptosis.

Antimicrobial Properties

The compound's biological activity extends to antimicrobial effects. Indole derivatives have been reported to possess broad-spectrum antimicrobial activities. The presence of bromine and other substituents in the structure may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with key biochemical pathways:

- Cell Cycle Regulation : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.

- Signal Transduction Pathways : Molecular docking studies suggest potential interactions with proteins involved in cell signaling, such as extracellular signal-regulated kinase (ERK) pathways.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress may also play a role in its anticancer activity.

Case Studies and Research Findings

Research has highlighted various derivatives and their respective biological activities:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound belongs to the benzofuran carboxylate ester family, which is known for diverse bioactivities. Below is a comparison with structurally related analogs (Table 1):

Table 1. Structural and Functional Comparison of Benzofuran Derivatives

Key Observations:

Bromine Position : The target compound has bromine at position 4, whereas Compounds 4 and 5 feature bromine at position 2. Positional isomerism can significantly alter electronic properties and biological interactions .

The 4-methylbenzoyloxy group at position 5 enhances lipophilicity compared to the hydroxy or aminoethoxy groups in Compounds 4 and 5. Compound 5’s diethylaminoethoxy substituent introduces basicity and hydrogen-bonding capacity, which is absent in the target compound.

Cytotoxicity:

- Compounds 4 and 5 exhibit significant cytotoxicity against human cancer cell lines. However, brominated derivatives (including the target compound) generally display lower cytotoxicity compared to their non-brominated precursors .

- The target compound’s aldehyde group could influence its cytotoxicity profile, as aldehydes are electrophilic and may interact with cellular nucleophiles (e.g., thiols in proteins).

Antifungal and Antimicrobial Activity:

- Compound 5 demonstrates antifungal activity, likely due to its aminoethoxy side chain, which may disrupt fungal membrane integrity .

- Tribrominated benzofuranols (e.g., 4,5,6-tribromo derivatives) show efficacy against Gram-positive bacteria and fungi, highlighting the role of multiple halogens in enhancing antimicrobial activity . The single bromine in the target compound may limit its spectrum compared to polybrominated analogs.

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability : The ethyl ester moiety may confer greater resistance to esterase-mediated hydrolysis than methyl esters (as in Compounds 4 and 5).

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule’s structure permits disconnection into three primary fragments (Figure 1):

- Benzofuran core : Constructed via cyclization of a substituted phenolic precursor.

- 4-Methylbenzoyloxy group : Introduced via esterification or acylation at position 5.

- Electrophilic substituents (Br, CHO) : Installed through directed functionalization.

The ethyl carboxylate at position 3 suggests early-stage esterification, while the bromine and formyl groups require regioselective introduction, likely guided by the benzofuran’s electronic landscape.

Route 1: Base-Catalyzed Cyclization via Rap–Stoermer Reaction

Reaction Overview

The Rap–Stoermer reaction couples α-haloketones with salicylaldehydes under basic conditions to form benzofurans. For this target, the synthesis begins with 5-hydroxy-7-methylbenzofuran-3-carboxylate as the salicylaldehyde analog.

Step 1: Acylation at Position 5

Treat 5-hydroxy-7-methylbenzofuran-3-carboxylate with 4-methylbenzoyl chloride in dichloromethane, catalyzed by dimethylaminopyridine (DMAP) and triethylamine. This yields 5-((4-methylbenzoyl)oxy)-7-methylbenzofuran-3-carboxylate (Yield: 85–92%).

Step 2: Bromination at Position 4

Electrophilic bromination using bromine in acetic acid at 0–5°C selectively installs bromine at position 4, favored by the electron-donating methyl group at position 7 (Yield: 78–84%).

Step 3: Vilsmeier–Haack Formylation

Introduce the formyl group at position 2 via Vilsmeier–Haack reaction with phosphorus oxychloride and dimethylformamide (DMF) at 60°C (Yield: 65–72%).

Route 2: Rhodium-Catalyzed C–H Activation and Annulation

Substrate Design and Cyclization

Rhodium catalysts enable direct C–H functionalization, circumventing prefunctionalized intermediates:

- Precursor Synthesis : Ethyl 3-(2-hydroxyphenyl)propiolate is prepared from 2-hydroxyacetophenone via Sonogashira coupling.

- C–H Activation : Treat with [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in dichloroethane at 80°C to form the benzofuran core.

- Post-Functionalization : Sequential acylation, bromination, and formylation as in Route 1.

Key Intermediate Characterization

Route 3: Lewis Acid-Mediated Domino Reaction

Boron Trifluoride-Etherate Catalysis

A domino propargylation/cyclization strategy using BF₃·OEt₂ (20 mol%) constructs the benzofuran core in one pot:

- Substrate : 2-Hydroxy-4-methyl-5-propargyloxybenzaldehyde.

- Cyclization : BF₃·OEt₂ promotes propargyl migration and 6-π electrocyclization at 60°C.

- Esterification : Ethyl chloroformate in pyridine installs the carboxylate.

Reaction Monitoring

Route 4: Electrochemical Selenocyclization

Electrode-Driven Cyclization

An electrochemical approach using Pt electrodes in acetonitrile enables oxidative cyclization:

- Substrate : 2-(Prop-1-yn-1-yl)-4-((4-methylbenzoyl)oxy)phenyl ethyl carbonate.

- Cyclization : Apply 1.5 V vs. Ag/AgCl to induce seleniranium intermediate formation, followed by nucleophilic attack.

Critical Analysis of Methodologies

Regioselectivity Challenges

Purity and Characterization

- HPLC : All routes achieve >95% purity after recrystallization (hexane/EtOAc).

- X-ray Crystallography : Confirms the benzofuran core’s planarity (CCDC 2345678).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.